molecular formula C6H4Cl2O B1429344 2,4-Dichlorophenol 13C6 CAS No. 1202864-83-2

2,4-Dichlorophenol 13C6

Cat. No.: B1429344
CAS No.: 1202864-83-2
M. Wt: 168.95 g/mol
InChI Key: HFZWRUODUSTPEG-IDEBNGHGSA-N
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Description

2,4-Dichlorophenol 13C6 is a stable isotope-labeled compound of 2,4-Dichlorophenol, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical studies due to its unique isotopic signature. The molecular formula of this compound is Cl2C613CH4O, and it has a molecular weight of 168.96 g/mol .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichlorophenol 13C6 is the meristems of the plant . It is a synthetic auxin, which is a class of plant growth regulators . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Mode of Action

This compound interacts with its targets by inducing uncontrolled growth, eventually leading to plant death . It is absorbed through the leaves and is translocated to the meristems of the plant . This uncontrolled growth is unsustainable, causing stem curl-over, leaf withering, and eventual plant death .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. The bacterial degradation of this compound is initiated by the formation of 2,4-dichlorophenol (2,4-DCP) by the enzyme, 2,4-dichlorophenoxyacetate-α-ketoglutarate dioxygenase . 2,4-DCP is further degraded via the formation of 3,5-dichlorocatechol by a 2,4-DCP-hydroxylase . These processes highlight the complex biochemical pathways involved in the degradation of this compound.

Pharmacokinetics

It is known that this compound is absorbed through the leaves of plants . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound is the induction of uncontrolled growth in plants, leading to their eventual death . This is due to the compound’s interaction with the plant’s meristems, causing unsustainable growth, stem curl-over, leaf withering, and plant death .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorophenol 13C6 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenol 13C6 typically involves the chlorination of phenol with carbon-13 labeled chlorine sources. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2 and 4 positions on the phenol ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and separation techniques to achieve high isotopic purity and yield. The final product is then purified and crystallized to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenol 13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorophenol 13C6 is widely used in scientific research due to its stable isotopic label. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenol 13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in tracing and analytical studies. The presence of carbon-13 atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling provides a distinct advantage over non-labeled compounds in various scientific research applications .

Properties

IUPAC Name

2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWRUODUSTPEG-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745897
Record name 2,4-Dichloro(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-83-2
Record name 2,4-Dichloro(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-83-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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